molecular formula C21H33N3 B3852899 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine

1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine

Cat. No. B3852899
M. Wt: 327.5 g/mol
InChI Key: LDITZZXUUXBXMZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine, also known as PAPP, is a chemical compound that has been studied for its potential use in scientific research. PAPP is a piperazine derivative that has shown promise in various areas of research, including neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine is not fully understood, but it is thought to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and mimics the effects of dopamine, a neurotransmitter that is involved in the regulation of movement and other functions.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine can increase dopamine levels in the brain, which may explain its potential neuroprotective effects. 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine in scientific research is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Further studies are needed to determine the safety and efficacy of 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine in humans. Another area of interest is its potential as a treatment for anxiety and depression. Additional studies are needed to better understand the mechanisms underlying these effects and to determine whether 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine could be a useful therapy for these conditions. Finally, further research is needed to better understand the biochemical and physiological effects of 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine and to elucidate its mechanism of action.

Scientific Research Applications

1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine has been studied for its potential use in various areas of scientific research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. 1-(3-phenyl-2-propen-1-yl)-4-(1-propyl-4-piperidinyl)piperazine has been shown to have a neuroprotective effect in animal models of Parkinson's disease, suggesting that it may be a promising therapy for this condition.

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-4-(1-propylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3/c1-2-12-22-14-10-21(11-15-22)24-18-16-23(17-19-24)13-6-9-20-7-4-3-5-8-20/h3-9,21H,2,10-19H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDITZZXUUXBXMZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-3-phenylprop-2-enyl]-4-(1-propylpiperidin-4-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.